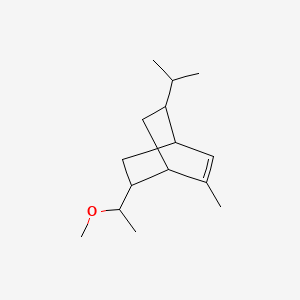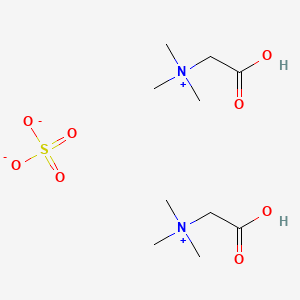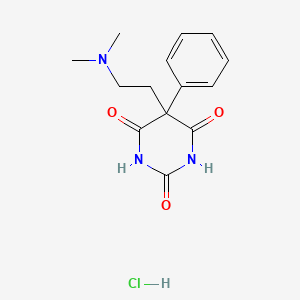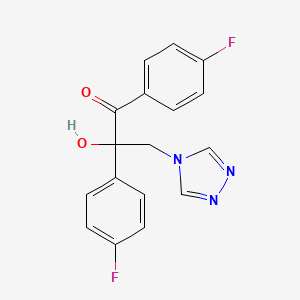
1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- is a complex organic compound that features a unique combination of functional groups, including fluorophenyl, hydroxy, and triazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of 4-fluorophenyl intermediates through halogenation reactions.
Hydroxy Group Introduction: The hydroxy group is introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Triazole Ring Formation: The triazole ring is formed through cyclization reactions involving azide and alkyne precursors under copper-catalyzed conditions (CuAAC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl groups may enhance the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-: Similar structure but with chlorophenyl groups instead of fluorophenyl.
1-Propanone, 1,2-bis(4-bromophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-: Similar structure but with bromophenyl groups.
Uniqueness
1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- is unique due to the presence of fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for pharmaceutical development.
Propiedades
Número CAS |
107659-34-7 |
|---|---|
Fórmula molecular |
C17H13F2N3O2 |
Peso molecular |
329.30 g/mol |
Nombre IUPAC |
1,2-bis(4-fluorophenyl)-2-hydroxy-3-(1,2,4-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C17H13F2N3O2/c18-14-5-1-12(2-6-14)16(23)17(24,9-22-10-20-21-11-22)13-3-7-15(19)8-4-13/h1-8,10-11,24H,9H2 |
Clave InChI |
PCNYTQPWOFAGPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(CN2C=NN=C2)(C3=CC=C(C=C3)F)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



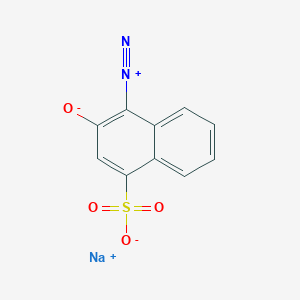

![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)
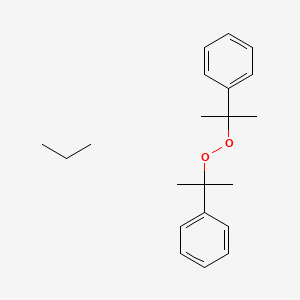
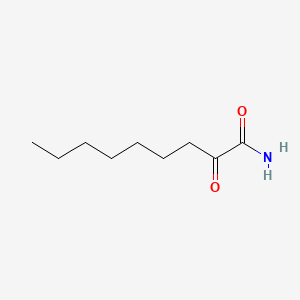
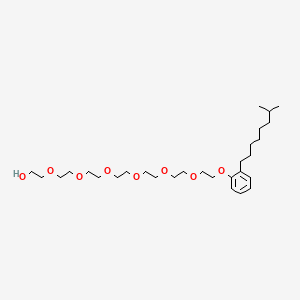
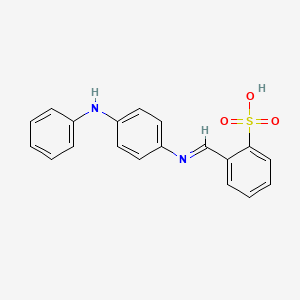
![N,N'-Dioctyl-N-[2-(octylamino)ethyl]ethylenediamine acetate](/img/structure/B12671290.png)
